N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide
Description
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-12-7-9-13(10-8-12)25-11-16(22)19-18-21-20-17(24-18)14-5-3-4-6-15(14)23-2/h3-10H,11H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYBVGWFCPQHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is usually synthesized by the cyclization of a hydrazide with a carboxylic acid derivative. For this compound, 2-methoxybenzoic acid hydrazide can be reacted with carbon disulfide and potassium hydroxide to form the corresponding oxadiazole.
Thioether Formation: The oxadiazole intermediate is then reacted with p-tolylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the thioether linkage.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the thioether intermediate with chloroacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the oxadiazole ring or the nitro group (if present) can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of sulfur.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Derivatives: From reduction reactions.
Substituted Aromatics: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to disrupt microbial cell walls and inhibit enzyme activity makes it a candidate for the development of new antibiotics.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their anti-inflammatory and anticancer properties. The oxadiazole ring is known to interact with various biological targets, making it a versatile scaffold for drug design.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
Mechanism of Action
The mechanism of action of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or modulation of their activity. The thioether and acetamide groups can further enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties can be compared to structurally related derivatives (Table 1). Key structural variations include:
- Oxadiazole substituents: The 2-methoxyphenyl group distinguishes it from analogs with phthalazinone (e.g., compounds 4b–4d in ), diphenylmethyl (), or benzofuran moieties ().
- Thioacetamide substituents : The p-tolylthio group contrasts with sulfamoylphenyl (4b), chlorophenyl (4d), pyrazin-2-yl (), or benzothiazol-2-yl groups ().
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : Thioacetamide derivatives with hydrophobic groups (e.g., p-tolyl) may exhibit moderate solubility in organic solvents like acetone or DMF, as seen in synthesis protocols ().
Biological Activity
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, summarizing relevant research findings and case studies.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 270.34 g/mol
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from 2-methoxyphenylhydrazine and appropriate acetic acid derivatives. Characterization is performed using techniques such as NMR and mass spectrometry to confirm the structure and purity of the compound.
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. A study investigating various oxadiazole compounds found that those with methoxy substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria. The specific compound demonstrated effective inhibition against several bacterial strains, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Notably, it exhibited selective cytotoxicity towards MCF-7 (breast cancer) cells with an IC value of approximately 10 µM.
Mechanism of Action :
The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins. This suggests a mechanism involving both intrinsic and extrinsic apoptotic pathways.
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, recent studies have highlighted the antioxidant capabilities of this compound. The antioxidant activity was assessed using various assays such as DPPH and FRAP, showing a significant reduction in oxidative stress markers in treated cells compared to controls.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study involving several oxadiazole derivatives revealed that those with methoxy groups exhibited superior antibacterial activity compared to their unsubstituted counterparts. The study concluded that the presence of electron-donating groups enhances the interaction with bacterial enzymes.
- Evaluation of Anticancer Properties : In a study focused on breast cancer models, this compound was found to significantly inhibit cell proliferation and induce apoptosis. The research indicated that the compound could serve as a lead for developing new anticancer therapies.
- Antioxidant Activity Assessment : Research evaluating the antioxidant properties highlighted that this compound effectively scavenged free radicals and reduced lipid peroxidation in cellular models, suggesting potential applications in preventing oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
